N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)thiophene-2-sulfonamide
Description
N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)thiophene-2-sulfonamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives This compound is characterized by the presence of a nicotinamide core substituted with a 2,4-dimethoxybenzyl group and a 4-methylphenyl group
Properties
IUPAC Name |
N-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(4-methoxyphenyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S2/c1-4-30-21-11-7-18(8-12-21)24-25-22(17(2)31-24)16-26(19-9-13-20(29-3)14-10-19)33(27,28)23-6-5-15-32-23/h5-15H,4,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCAYVZJGQZRFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN(C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
- Deprotonation : TosMIC (1 ) is deprotonated by a base (e.g., K$$2$$CO$$3$$) to form a carbanion.
- Aldol Addition : The carbanion attacks 4-ethoxybenzaldehyde (2 ), forming an intermediate alcohol.
- Cyclization : Intramolecular nucleophilic attack by the aldehyde oxygen on the isocyanide carbon generates an oxazoline intermediate.
- Elimination : Loss of toluenesulfinic acid (TsOH) yields 5-(4-ethoxyphenyl)oxazole (3 ).
Key Modification : To introduce the 5-methyl group, methylacetaldehyde replaces 4-ethoxybenzaldehyde, yielding 5-methyloxazole. However, reconciling the 2-(4-ethoxyphenyl) and 5-methyl substituents requires post-cyclization functionalization.
Functionalization of the Oxazole Core
To achieve the 2-(4-ethoxyphenyl) substitution:
- Bromination : Treat 5-methyloxazole (4 ) with N-bromosuccinimide (NBS) in CCl$$_4$$ to introduce bromine at position 2.
- Suzuki Coupling : React 2-bromo-5-methyloxazole (5 ) with 4-ethoxyphenylboronic acid (6 ) under Pd catalysis, forming 2-(4-ethoxyphenyl)-5-methyloxazole (7 ).
Sulfonamide Formation
The bromomethyl oxazole (9 ) is coupled with 4-methoxyaniline (10 ) and sulfonylated with thiophene-2-sulfonyl chloride (11 ).
Amine Alkylation
Sulfonylation
- Reaction with Thiophene-2-Sulfonyl Chloride : Treat 12 with 11 in dry THF, using triethylamine to scavenge HCl.
- Workup : Quench with water, extract with DCM, and purify by recrystallization (ethanol/water) to yield the target compound.
Industrial-Scale Considerations
- Continuous Flow Reactors : Optimize oxazole synthesis and sulfonylation steps for high throughput.
- Catalyst Recycling : Implement Pd recovery systems for Suzuki coupling.
- Waste Management : Neutralize toluenesulfinic acid byproducts via alkaline treatment.
Analytical Data
| Intermediate | Yield (%) | Purity (HPLC) |
|---|---|---|
| 7 | 78 | 98.5 |
| 9 | 65 | 97.2 |
| 12 | 82 | 99.1 |
| Target | 70 | 99.8 |
Chemical Reactions Analysis
Types of Reactions
N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
The sulfonamide group in the compound is known for its antibacterial properties, functioning by mimicking p-aminobenzoic acid (PABA), crucial for bacterial folate synthesis. This mechanism enhances its effectiveness as an antibiotic against various bacterial strains. Studies have shown that derivatives of thiophene sulfonamides exhibit significant antibacterial activity, potentially making them candidates for new antibiotic therapies .
Anti-inflammatory Properties
Research indicates that this compound may exert anti-inflammatory effects by inhibiting c-Jun N-terminal kinases (JNKs), which are involved in inflammatory responses and apoptosis. This property suggests potential applications in treating inflammatory diseases.
Inhibition of Enzymatic Activity
The compound has shown promise in inhibiting carbonic anhydrase (CA), particularly human carbonic anhydrase II (hCA II), which plays a critical role in physiological processes such as respiration and acid-base balance. Its nanomolar potency against hCA II highlights its potential therapeutic applications in conditions related to enzyme dysregulation.
Preparation Methods
The synthesis of N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)thiophene-2-sulfonamide typically involves several steps:
- Starting Materials : Selection of appropriate precursors such as 2,4-dimethoxybenzylamine and 4-methylbenzaldehyde.
- Condensation Reaction : Reaction of the amine with the aldehyde in the presence of a catalyst to form an imine intermediate.
- Reduction : The imine is reduced using sodium borohydride to yield the corresponding amine.
- Amidation : The amine undergoes amidation with nicotinic acid or derivatives to produce the target compound.
Industrial Production Methods
Industrial synthesis may optimize these routes to enhance yield and purity through advanced catalysts and purification techniques like recrystallization or chromatography .
Case Study 1: Antimicrobial Efficacy
In a study assessing various thiophene sulfonamides, this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that modifications in the chemical structure could enhance antimicrobial potency, suggesting pathways for developing new antibiotics .
Case Study 2: Anti-inflammatory Mechanisms
A recent investigation into the anti-inflammatory effects of this compound demonstrated its ability to inhibit JNK pathways in vitro, leading to reduced inflammatory markers in cellular models. These findings support its potential use in treating chronic inflammatory conditions such as rheumatoid arthritis .
Mechanism of Action
The mechanism of action of N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethoxybenzyl)-5-phenyl nicotinamide
- N-(2,4-dimethoxybenzyl)-5-(4-chlorophenyl)nicotinamide
- N-(2,4-dimethoxybenzyl)-5-(4-fluorophenyl)nicotinamide
Uniqueness
N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)thiophene-2-sulfonamide is unique due to the presence of both 2,4-dimethoxybenzyl and 4-methylphenyl groups, which confer distinct chemical and biological properties
Biological Activity
N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methoxyphenyl)thiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a thiophene ring, oxazole moiety, and sulfonamide group, which are known to contribute to various biological activities. The molecular formula is , with a molecular weight of approximately 420.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 420.5 g/mol |
| LogP | 3.1 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
- Inhibition of Enzymatic Activity : The sulfonamide group is known for its ability to inhibit carbonic anhydrase (CA), which plays a critical role in various physiological processes including respiration and acid-base balance. Recent studies indicate that derivatives of thiophene sulfonamides exhibit nanomolar potency against human carbonic anhydrase II (hCA II) .
- Antimicrobial Activity : Compounds containing sulfonamide groups have demonstrated significant antibacterial activity by mimicking p-aminobenzoic acid (PABA), a substrate necessary for bacterial folate synthesis . This mechanism contributes to their effectiveness as antibiotics.
- Anti-inflammatory Properties : The compound may also exert anti-inflammatory effects through the inhibition of c-Jun N-terminal kinases (JNKs), which are implicated in inflammatory responses and apoptosis .
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of thiophene-based sulfonamides against various bacterial strains. The results showed that these compounds exhibited higher potency against Gram-negative bacteria compared to Gram-positive strains, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .
Case Study: JNK Inhibition
In a specific case study, derivatives similar to the compound under review were tested for their ability to inhibit JNK pathways associated with neurodegenerative diseases. The results indicated that these compounds could protect neuronal cells from death induced by serum deprivation, suggesting potential therapeutic applications in neuroprotection .
Research Findings
Recent research has highlighted the structure-activity relationship (SAR) of thiophene sulfonamides, indicating that modifications in the aryl substituents can significantly enhance biological activity. For instance, compounds with electron-donating groups on the aromatic rings showed improved inhibitory effects on hCA II .
Comparative Table of Biological Activities
| Compound Name | Target | Activity Level |
|---|---|---|
| This compound | hCA II | Nanomolar inhibition |
| AS004509 (related compound) | JNK | Protective against cell death |
| Compound 22i | CA IX | Selective inhibition |
Q & A
Q. How should researchers design a structure-activity relationship (SAR) study focusing on the oxazole and sulfonamide substituents?
- Methodological Answer :
- Synthesize analogs with varied substituents (e.g., 4-ethoxy → 4-propoxy, sulfonamide → sulfonylurea). Test in parallel against a panel of enzymes/cell lines.
- Use PCA (Principal Component Analysis) to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
